molecular formula C12H10FN5S B1305475 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338394-83-5

6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1305475
CAS RN: 338394-83-5
M. Wt: 275.31 g/mol
InChI Key: MXUFDVCCIDBVGV-UHFFFAOYSA-N
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Description

The compound “6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in a variety of fields including medicine, due to their biological activity, and materials science, due to their interesting optical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a fluorophenyl group attached at the 6-position, a methylsulfanyl group at the 2-position, and an amine group at the 7-position. The presence of these different functional groups would likely confer a range of properties to the compound, influencing its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the amine group might undergo reactions typical of amines, such as acylation or alkylation. The fluorophenyl group might undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing fluorine atom would likely make this less reactive than a typical phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and sulfanyl groups, along with the aromatic rings, would likely make this compound relatively polar and potentially capable of forming hydrogen bonds .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The study of triazolopyrimidine derivatives is an active area of research, due to their interesting chemical properties and potential biological activity. Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential applications in fields such as medicine and materials science .

properties

IUPAC Name

6-(4-fluorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5S/c1-19-12-16-11-15-6-9(10(14)18(11)17-12)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUFDVCCIDBVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=C(C=NC2=N1)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379186
Record name 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

CAS RN

338394-83-5
Record name 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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